N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is a synthetic organic compound that belongs to a class of chemical entities characterized by the presence of both phenyl and pyridine moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Source: The compound can be synthesized through various chemical pathways, including the reaction of specific precursors that contain both phenyl and pyridine groups.
Classification: N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is classified as an amine due to the presence of a nitrogen atom bonded to two methyl groups and an aliphatic carbon chain. Its structure also categorizes it as an alkenyl amine due to the presence of a double bond in the butene chain.
The synthesis of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine can be achieved through several methods, including:
The molecular structure of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine can be represented as follows:
The compound features:
The molecular formula is , with a molecular weight of approximately 256.35 g/mol. The compound's structural representation can be visualized using SMILES notation: CN(C)C(=C(C)C(=C)C1=CC=CC=C1)C2=CC=CC=N2.
N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:
The mechanism of action for N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine largely depends on its interactions with biological targets:
N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is expected to exhibit:
Key chemical properties include:
N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amines have potential applications in:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5